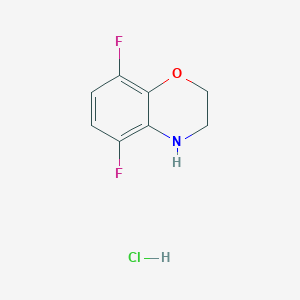

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Description

5,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a fluorinated benzoxazine derivative with a fused bicyclic structure comprising an oxygen-containing heterocycle and a substituted benzene ring. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. Fluorine substitution at positions 5 and 8 likely modulates electronic and steric properties, influencing receptor binding and metabolic stability.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO.ClH/c9-5-1-2-6(10)8-7(5)11-3-4-12-8;/h1-2,11H,3-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJDIYCQBBGLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC(=C2N1)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 5,8-difluoro-2-nitrophenol.

Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Cyclization: The resulting amine undergoes cyclization with an appropriate aldehyde or ketone to form the benzoxazine ring.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the benzoxazine ring.

Reduction: Reduction reactions can occur at the fluorine-substituted positions, potentially leading to the removal of fluorine atoms.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the benzoxazine ring.

Reduction: Reduced forms of the compound with fewer fluorine atoms.

Substitution: Substituted benzoxazine derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Antiviral Activity

Mechanism of Action:

The compound exhibits significant antiviral properties, particularly against the Herpes Simplex Virus type 1 (HSV-1). It selectively inhibits the large subunit of the HSV-1 terminase complex, which is crucial for viral DNA packaging. By disrupting this process, the compound effectively reduces HSV-1 reproduction in vitro, even against strains resistant to acyclovir, a widely used antiviral drug.

Case Studies:

Recent studies have demonstrated that 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride can significantly lower viral loads in infected cell cultures. For instance, in a controlled laboratory setting, treatment with this compound resulted in a greater than 90% reduction in viral titers compared to untreated controls. This finding positions it as a potential candidate for further development into a therapeutic agent for HSV infections.

Future Research Directions

Given its promising antiviral properties and unique chemical structure, future research should focus on:

- In Vivo Studies: To assess the efficacy and safety of this compound in living organisms.

- Broader Spectrum Testing: Evaluating its effectiveness against other viral pathogens.

- Formulation Development: Creating suitable drug delivery systems to enhance bioavailability.

Mechanism of Action

The mechanism of action of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or material properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Differences

The positioning of fluorine atoms and core heterocyclic modifications critically distinguish 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride from analogs:

*Calculated based on 6,8-difluoro analog (171.15) + HCl (36.46).

† lists conflicting The IUPAC name and formula correspond to 5-chloro-3-nitroindole, suggesting a database error.

‡Formula mismatch raises reliability concerns; excluded from further analysis.

Physicochemical Properties

- Solubility : The hydrochloride salt of the 5,8-difluoro derivative likely improves water solubility compared to neutral analogs (e.g., 6,8-difluoro variant) .

- Stability: Fluorine atoms at positions 5 and 8 may enhance metabolic stability by reducing cytochrome P450-mediated oxidation compared to non-fluorinated benzoxazines.

- Boiling Point/Density : Data gaps exist for the target compound, but the 6,8-difluoro analog lacks a defined boiling point, suggesting high thermal stability .

Biological Activity

5,8-Difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride (CAS Number: 1955522-63-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesized derivatives, and relevant case studies.

Molecular Structure

- Molecular Formula : CHClFNO

- Molecular Weight : 207.60 g/mol

- IUPAC Name : 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

Antiviral Properties

Research indicates that 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine exhibits significant antiviral activity, particularly against herpes simplex virus type 1 (HSV-1). The mechanism of action is primarily attributed to the compound's ability to inhibit viral DNA polymerase, thereby preventing viral replication .

Case Study: Antiviral Efficacy

In a study evaluating various compounds for their antiviral properties against HSV-1, derivatives of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine showed promising results. Compounds with longer linker fragments demonstrated enhanced activity against acyclovir-resistant strains of HSV-1 .

Neuropharmacological Effects

Another area of interest is the compound's interaction with serotonin receptors. A series of studies have shown that derivatives of benzoxazine compounds can act as antagonists at the serotonin 3 (5HT3) receptor. For instance, modifications at the 2 position of the benzoxazine ring significantly increased antagonistic activity .

Case Study: Serotonin Receptor Antagonism

A particular derivative demonstrated a high affinity for the 5HT3 receptor (Ki = 0.019 nM), suggesting potential applications in treating conditions related to serotonin dysregulation .

Toxicological Profile

While the biological activities are promising, it is crucial to consider the safety profile of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine. Toxicity studies are ongoing to determine the compound's safety margins and potential side effects in vivo.

Synthesis and Derivatives

The synthesis of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves reactions between fluorinated precursors and amines under controlled conditions. The synthetic pathway often includes:

- Preparation of Precursors : Utilizing fluorinated phenols.

- Formation of Benzoxazine Ring : Condensation reactions with formaldehyde and amines.

Table: Synthetic Routes and Conditions

| Step | Description |

|---|---|

| Step 1 | Reaction of fluorinated phenols with amines |

| Step 2 | Cyclization to form benzoxazine ring |

| Step 3 | Purification and isolation of the product |

Future Directions in Research

Ongoing research is focused on exploring additional biological activities of 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives. Areas such as:

- Anti-inflammatory properties : Investigating its potential in modulating inflammatory pathways.

- Anticancer activity : Evaluating cytotoxic effects against various cancer cell lines.

Q & A

Q. What are standard synthetic routes for 5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride?

A two-step methodology is commonly employed:

- Step 1 : Cyclization of substituted 2-aminophenols with 1,2-dibromoethane to form the benzoxazine core.

- Step 2 : Acylation with dichloroacetyl chloride or analogous reagents to introduce functional groups. Hydrochloride salt formation is achieved via acid treatment . Optimization includes solvent selection (e.g., DCM or acetone) and stoichiometric control to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirms regiochemistry and fluorine substitution patterns.

- ESI-MS : Validates molecular weight and ionization behavior.

- Elemental Analysis : Verifies purity and stoichiometry.

- X-ray Crystallography (if crystalline): Resolves absolute configuration, as demonstrated for structurally related benzoxazines .

Q. What safety precautions are required during handling?

- Use PPE (gloves, goggles) due to potential respiratory and skin irritation.

- Store in a dry, cool environment (<25°C) under inert gas (N2/Ar) to prevent hydrolysis.

- Follow waste disposal protocols for halogenated organics .

Advanced Research Questions

Q. How can low yields in the cyclization step be mitigated?

Low yields often stem from incomplete ring closure or side reactions. Strategies include:

- Catalytic Additives : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition .

Q. How to resolve discrepancies in NMR data for derivatives?

- Deuterated Solvent Screening : Use DMSO-d6 or CDCl3 to assess solvent-induced shifts.

- Impurity Profiling : Compare with reference standards (e.g., EP/Pharma-grade impurities) to identify byproducts .

- Dynamic NMR : Resolve conformational equilibria causing signal splitting.

Q. What analytical methods validate batch-to-batch consistency?

- HPLC-PDA/MS : Quantifies purity (>98%) and detects trace impurities (e.g., dichloroacetyl byproducts).

- Karl Fischer Titration : Monitors residual moisture (<0.5% w/w).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage recommendations .

Q. How to design stable formulations for in vitro studies?

- pH Buffering : Use phosphate buffer (pH 7.4) to prevent hydrochloride salt dissociation.

- Lyophilization : Enhances shelf life by reducing hydrolytic degradation.

- Cryoprotectants : Add sucrose or trehalose (5% w/v) for freeze-thaw stability .

Methodological Challenges

Q. What strategies improve crystallization for X-ray analysis?

- Solvent Diffusion : Layer hexane over a saturated EtOAc solution.

- Seeding : Introduce microcrystals of analogous benzoxazines to induce nucleation.

- Temperature Ramps : Slow cooling (0.5°C/min) from supersaturated solutions .

Q. How to address fluorine-mediated reactivity in functionalization?

- Protecting Groups : Temporarily mask reactive sites (e.g., Boc for amines) during fluorination.

- Pd-Catalyzed Coupling : Use Buchwald-Hartwig conditions for selective C–N bond formation without defluorination .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results across studies?

- Metabolic Interference : Test for cytochrome P450 interactions using liver microsomes.

- Solubility Limits : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts.

- Batch-Specific Variability : Cross-validate using reference standards from accredited providers (e.g., LGC Standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.